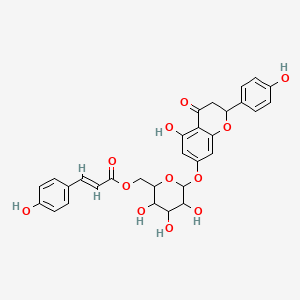
6''-p-Coumaroylprunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6''-p-Coumaroylprunin, also known as prunin 6''-P-coumarate, belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. 6''-p-Coumaroylprunin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6''-p-coumaroylprunin is primarily located in the membrane (predicted from logP). Outside of the human body, 6''-p-coumaroylprunin can be found in cashew nut and nuts. This makes 6''-p-coumaroylprunin a potential biomarker for the consumption of these food products.
Scientific Research Applications
Xanthine Oxidase Inhibition
6''-p-Coumaroylprunin has been identified as a compound with potential inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. This was observed in a study where similar compounds were isolated from the leaves of Alsophila spinulosa, indicating potential medicinal applications in conditions like gout or rheumatism due to their xanthine oxidase inhibitory effects (Chiang, Lo, & Lu, 1994).
Antioxidant and Enzyme Inhibitory Activities
Research has shown that 6''-p-Coumaroylprunin exhibits significant free radical scavenging and enzyme inhibitory activities. It was found to inhibit pancreatic lipase effectively, suggesting its potential use in managing conditions like obesity or hyperlipidemia. These findings come from a study on the phenolic compounds isolated from the aerial parts of Blepharis linariifolia (Dirar et al., 2019).
Role in Antioxidant and Cytoprotective Effects
6''-p-Coumaroylprunin has been studied for its role in enhancing the antioxidant and cytoprotective effects of flavonoid glycosides. It is suggested that its presence in compounds like tiliroside significantly increases their effectiveness in reducing oxidative stress and protecting cells, which could be beneficial in therapies like mesenchymal stem cell implantation (Li et al., 2017).
Potential in Cancer Treatment
There is evidence suggesting the utility of 6''-p-Coumaroylprunin in cancer treatment. A study synthesizing compounds combining p-coumaroyl groups with phenethyl moieties, which include derivatives similar to 6''-p-Coumaroylprunin, showed significant anticancer activity against leukemia cells, indicating a promising direction for developing new anticancer drugs (Firdaus et al., 2022).
properties
CAS RN |
94392-49-1 |
|---|---|
Product Name |
6''-p-Coumaroylprunin |
Molecular Formula |
C30H28O12 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+ |
InChI Key |
PLORCKNHUZJPKH-XCVCLJGOSA-N |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
Other CAS RN |
96686-70-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



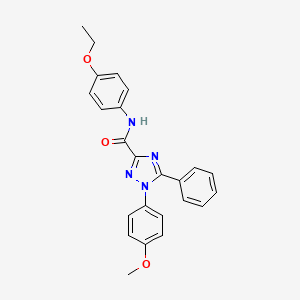
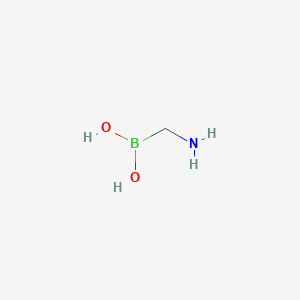
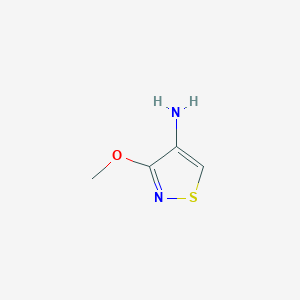
![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
![Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine](/img/structure/B1661659.png)
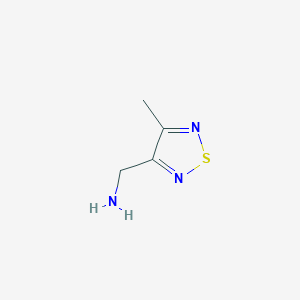
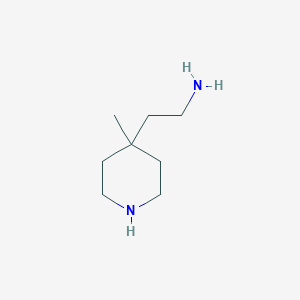
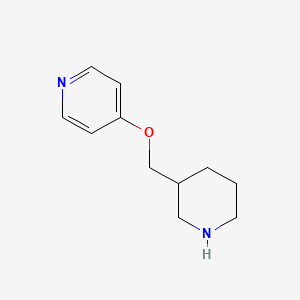
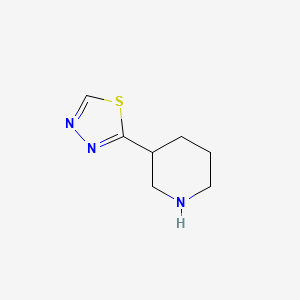
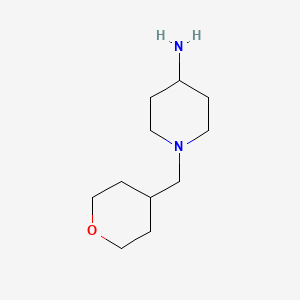
![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)
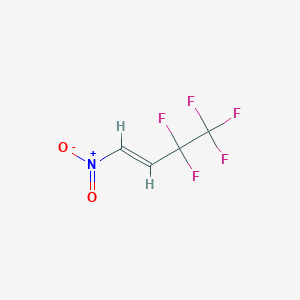
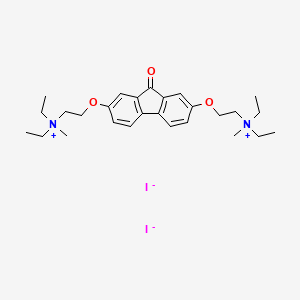
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)